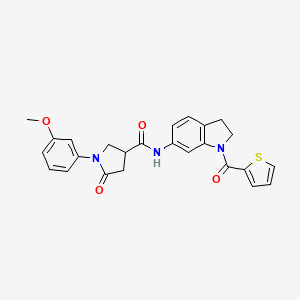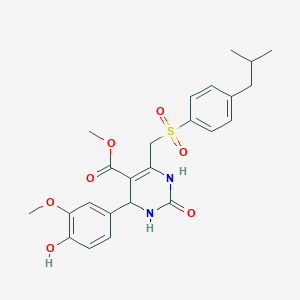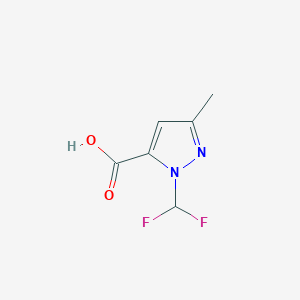
1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C6H6F2N2O2 and a molecular weight of 176.12 . It is a pyrazole derivative with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions . The InChI key for this compound is RJMWVXOLEQPRON-UHFFFAOYSA-N .
科学的研究の応用
Microbial Degradation of Polyfluoroalkyl Chemicals
Researchers have explored the environmental degradation processes of polyfluoroalkyl chemicals, which include compounds related to 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid. These studies focus on understanding the biodegradation mechanisms by which these chemicals break down, identifying microbial pathways that convert them into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs). The investigation into microbial degradation pathways is crucial for assessing the environmental fate and potential remediation strategies for these persistent pollutants (Liu & Avendaño, 2013).
Bioaccumulation Potential of PFCAs
Another significant area of research involves understanding the bioaccumulation and environmental persistence of perfluorinated carboxylates (PFCAs), which are structurally related to this compound. Studies comparing PFCAs to other persistent organic pollutants highlight the unique challenges in classifying their bioaccumulation potential due to their distinct chemical properties. This research is critical for environmental risk assessments and regulatory decisions regarding the use and disposal of these chemicals (Conder et al., 2008).
Fluorinated Alternatives and Environmental Impact
The transition to fluorinated alternatives, including those related to this compound, is also a key research area. Investigations into the environmental releases, persistence, and human and ecological exposure of these alternatives are essential for understanding their safety and impact. These studies aim to fill the knowledge gaps in risk assessments and recommend data generation for informed environmental management (Wang et al., 2013).
Antimicrobial and Anti-inflammatory Applications
Research into the biological activities of trifluoromethylpyrazoles, which are chemically related to the compound , has shown promising anti-inflammatory and antibacterial properties. These findings suggest potential medicinal applications for such compounds, underscoring the importance of further exploring their biological effects and mechanisms of action for therapeutic use (Kaur, Kumar, & Gupta, 2015).
Synthesis and Biological Applications
The synthesis and biological applications of pyrazole carboxylic acid derivatives, including those related to this compound, are a vibrant field of study. These compounds exhibit a wide range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects. Research in this area focuses on developing new synthetic methods and exploring the pharmacological potential of these derivatives (Cetin, 2020).
特性
IUPAC Name |
2-(difluoromethyl)-5-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-3-2-4(5(11)12)10(9-3)6(7)8/h2,6H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMWVXOLEQPRON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2734677.png)
![1-(4-methoxybenzyl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea](/img/structure/B2734680.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B2734681.png)
![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(methoxyamino)methylene]-4-nitrobenzenecarboxamide](/img/structure/B2734682.png)
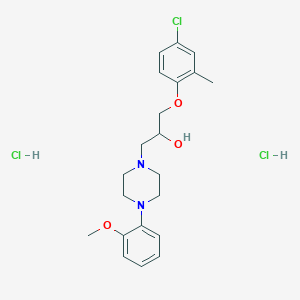

![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2734687.png)
![1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2734690.png)

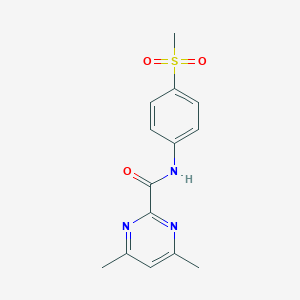
![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2734694.png)

